molecular formula C13H8BrFN2S B8486696 N2-(4-bromo-2-fluorophenyl)-1,3-benzothiazol-2-amine

N2-(4-bromo-2-fluorophenyl)-1,3-benzothiazol-2-amine

Cat. No. B8486696
M. Wt: 323.19 g/mol
InChI Key: UKUGIWVMVFUOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(4-bromo-2-fluorophenyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C13H8BrFN2S and its molecular weight is 323.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N2-(4-bromo-2-fluorophenyl)-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(4-bromo-2-fluorophenyl)-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H8BrFN2S

Molecular Weight

323.19 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H8BrFN2S/c14-8-5-6-10(9(15)7-8)16-13-17-11-3-1-2-4-12(11)18-13/h1-7H,(H,16,17)

InChI Key

UKUGIWVMVFUOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluoroaniline (1.00 g, 5.26 mmol) in toluene (25 mL) was added 2-chlorobenzothiazole (0.75 mL, 5.79 mmol). The purple solution was heated at 110-150° C. in a resealable tube for 66 h and then cooled to room temperature. The resulting brown solution was concentrated to give a purple solid which was triturated with heptane to afford N2-(4-bromo-2-fluorophenyl)-1,3-benzothiazol-2-amine (1.699 g, 99%) as a light purple powder. RP-HPLC (25 to 100% CH3CN in 0.1 N aqueous ammonium acetate over 10 min at 1 mL/min using a Hypersil HS C18, 250×4.6 mm column) tr=13.82 min, 95%; m/z 325 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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